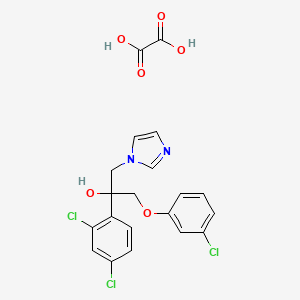
3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is a complex organic compound that features a combination of chlorinated phenyl groups, an imidazole ring, and a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate typically involves multi-step organic reactions. The process may start with the preparation of the chlorophenoxy and dichlorophenyl intermediates, followed by their coupling with an imidazole derivative. The final step involves the formation of the oxalate salt.
-
Step 1: Preparation of Chlorophenoxy Intermediate
- React m-chlorophenol with an appropriate alkylating agent under basic conditions to form m-chlorophenoxyalkane.
- Reaction conditions: Base (e.g., NaOH), solvent (e.g., ethanol), temperature (e.g., reflux).
-
Step 2: Preparation of Dichlorophenyl Intermediate
- React 2,4-dichlorophenylamine with a suitable halogenated compound to form 2,4-dichlorophenylalkane.
- Reaction conditions: Base (e.g., K2CO3), solvent (e.g., DMF), temperature (e.g., 80°C).
-
Step 3: Coupling with Imidazole Derivative
- Couple the chlorophenoxy and dichlorophenyl intermediates with an imidazole derivative using a coupling agent (e.g., EDCI) to form the desired product.
- Reaction conditions: Coupling agent (e.g., EDCI), solvent (e.g., DCM), temperature (e.g., room temperature).
-
Step 4: Formation of Oxalate Salt
- React the final product with oxalic acid to form the oxalate salt.
- Reaction conditions: Oxalic acid, solvent (e.g., ethanol), temperature (e.g., room temperature).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group of the propanol moiety.
Reduction: Reduction reactions could target the imidazole ring or the chlorinated phenyl groups.
Substitution: The chlorinated phenyl groups may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 under mild conditions.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine
- Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
- Studied for its potential use in treating diseases such as infections or cancer.
Industry
- Used in the development of new materials with specific properties.
- Investigated for its potential use in agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of 3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorinated phenyl groups and imidazole ring may play a crucial role in binding to these targets.
Comparación Con Compuestos Similares
Similar Compounds
Clotrimazole: An antifungal agent with a similar imidazole ring structure.
Ketoconazole: Another antifungal agent with structural similarities.
Miconazole: Shares the imidazole ring and is used as an antifungal agent.
Uniqueness
3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is unique due to the specific arrangement of its chlorinated phenyl groups and the presence of the oxalate salt, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
83337-98-8 |
|---|---|
Fórmula molecular |
C20H17Cl3N2O6 |
Peso molecular |
487.7 g/mol |
Nombre IUPAC |
1-(3-chlorophenoxy)-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol;oxalic acid |
InChI |
InChI=1S/C18H15Cl3N2O2.C2H2O4/c19-13-2-1-3-15(8-13)25-11-18(24,10-23-7-6-22-12-23)16-5-4-14(20)9-17(16)21;3-1(4)2(5)6/h1-9,12,24H,10-11H2;(H,3,4)(H,5,6) |
Clave InChI |
QRRSCIXOIJMTGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)OCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


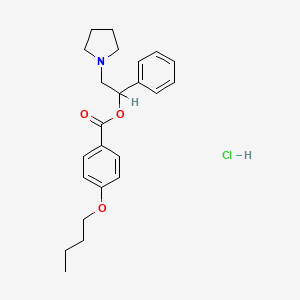
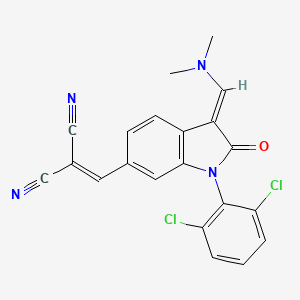
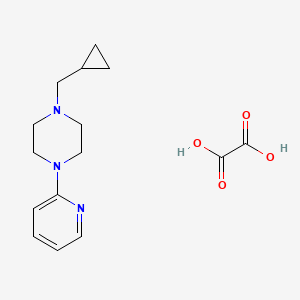



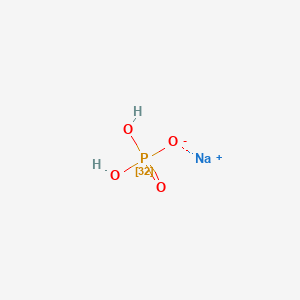


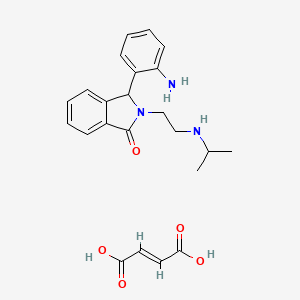
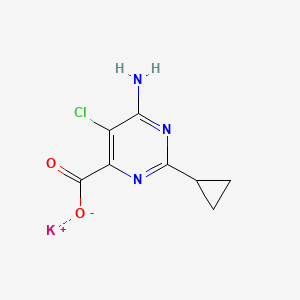
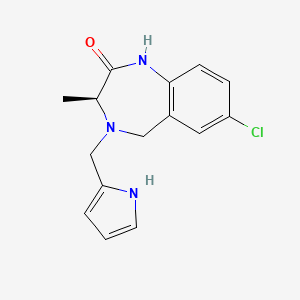
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)

